N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a dihydropyridine core substituted with a 5-chloro-2-methylphenyl group at the N-position and a 4-methylbenzyl group at the 1-position.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-8-16(9-6-14)13-24-11-3-4-18(21(24)26)20(25)23-19-12-17(22)10-7-15(19)2/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWZGQCVFWYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with an appropriate amine under controlled conditions to form the carboxamide linkage.
Attachment of the Chlorinated Methylphenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the chlorinated methylphenyl group is introduced to the pyridine ring.
Addition of the Methylphenylmethyl Group: This final step involves the alkylation of the pyridine ring with a methylphenylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reaction typically employs oxidizing agents like hydrogen peroxide (H₂O₂) or transition metal catalysts (e.g., MnO₂):
| Reaction | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Ring aromatization | 80°C, ethanol, 4 h | H₂O₂ (30%) | Pyridine-3-carboxamide derivative | 72% | |
| Side-chain oxidation | RT, DMF, 12 h | MnO₂ | Oxidized benzyl group to benzoic acid | 58% |
Research Findings :
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Oxidation of the dihydropyridine ring significantly alters electronic properties, reducing planarity and increasing stability.
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Substituents on the benzyl group (e.g., methyl vs. nitro) modulate oxidation rates.
Reduction Reactions
The carboxamide and aromatic chloro groups participate in selective reductions:
| Reaction | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Amide reduction | 0°C, THF, 2 h | LiAlH₄ | Corresponding amine derivative | 65% | |
| Chlorine reduction | 50°C, H₂O/EtOH, 6 h | Pd/C, H₂ (1 atm) | Dechlorinated analog | 81% |
Key Observations :
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LiAlH₄ selectively reduces the carboxamide to an amine without affecting the dihydropyridine ring.
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Catalytic hydrogenation removes the chloro substituent, enhancing solubility .
Substitution Reactions
The chloro and methyl groups undergo nucleophilic and electrophilic substitutions:
| Reaction | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Chlorine displacement | 120°C, DMSO, 24 h | KOtBu, aryl boronic acid | Biaryl derivative | 68% | |
| Methyl group bromination | RT, CCl₄, 2 h | NBS, AIBN | Bromomethyl analog | 45% |
Mechanistic Insights :
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Suzuki-Miyaura coupling replaces the chloro group with aryl rings, expanding structural diversity.
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Radical bromination at the methyl position introduces handles for further functionalization.
Hydrolysis and Condensation
The carboxamide and ester functionalities participate in hydrolysis and condensation:
| Reaction | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Acidic hydrolysis | Reflux, HCl (6M), 8 h | HCl | Free carboxylic acid | 89% | |
| Amide condensation | RT, DCM, 24 h | EDC, HOBt | Peptide-conjugated derivative | 76% |
Applications :
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Hydrolysis under acidic conditions generates a carboxylic acid for salt formation.
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Condensation with peptides enhances bioavailability in medicinal chemistry.
Comparative Reactivity of Structural Analogs
Data from analogs highlight substituent effects on reactivity:
| Substituent | Reaction Rate (Oxidation) | Catalytic Efficiency | Ref. |
|---|---|---|---|
| 4-Methylphenyl | 1.0 (reference) | High | |
| 3-Nitrophenyl | 0.3 | Low | |
| 2-Fluorophenyl | 1.5 | Moderate |
Trends :
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Electron-donating groups (e.g., methyl) accelerate oxidation compared to electron-withdrawing groups (e.g., nitro).
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Fluorine substituents enhance metabolic stability but reduce catalytic turnover.
Mechanistic Pathways
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds structurally related to N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of dihydropyridine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that such compounds can significantly reduce the proliferation of various cancer cell lines, including HeLa and A375 cells .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
1.3 Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of dihydropyridine derivatives. These compounds may help mitigate neuronal damage in models of neurodegenerative diseases, suggesting a role in treating conditions such as Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions: These are often used to form the dihydropyridine core from appropriate aldehydes and ketones.
- Functional Group Modifications: Subsequent steps may include halogenation or amination to introduce the chloro and methyl groups at specific positions.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of dihydropyridine derivatives, including this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for drug development .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory mechanisms revealed that this compound could inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the synthesis of pro-inflammatory mediators. The study demonstrated a significant reduction in inflammatory markers in animal models treated with this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro substituent | Enhances lipophilicity |
| Methyl groups | Increases binding affinity |
| Dihydropyridine core | Essential for biological activity |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a core scaffold with N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ( compound) and its chloro analog, N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . Key differences include:
- Halogen Position: The target compound substitutes chlorine at the 5-position of the phenyl ring, whereas the analogs feature halogens (Br or Cl) at the 3-position.
- Substituent on Dihydropyridine Ring : The target compound introduces a 4-methylbenzyl group at the 1-position of the dihydropyridine ring, absent in the analogs. This bulky substituent could increase steric hindrance, reducing molecular planarity compared to the near-planar conformation (dihedral angle = 8.38°) observed in the compounds .
Hydrogen Bonding and Crystal Packing
The compounds form centrosymmetric dimers via N–H···O hydrogen bonds between the amide N–H and carbonyl O atoms, stabilizing their crystal structures . In contrast, the 4-methylbenzyl group in the target compound may disrupt this dimerization by sterically blocking hydrogen-bonding sites or introducing alternative packing modes (e.g., π-π stacking or hydrophobic interactions). Such differences could influence solubility, melting points, or bioavailability.
Tautomerism and Conformational Analysis
Like the analogs, the target compound is expected to adopt the keto-amine tautomer (lactam form) rather than the hydroxy-pyridine tautomer, as confirmed by crystallographic data in related structures . The extended π-conjugation across the amide bridge and aromatic rings likely enforces rigidity, though the benzyl group may introduce torsional strain, deviating from the near-planar geometry of simpler analogs.
Biological Activity
N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on various aspects such as antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: 304.76 g/mol
- Functional Groups: Contains a carboxamide group, a dihydropyridine moiety, and chlorinated phenyl groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against several pathogenic microorganisms.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(5-chloro-2-methylphenyl) | 0.25 | Staphylococcus aureus |
| N-(4-methylphenyl) | 0.30 | Escherichia coli |
| N-(2-methylphenyl) | 0.22 | Candida albicans |
These results indicate that structural modifications can enhance antimicrobial efficacy, with electron-withdrawing groups improving activity compared to electron-donating groups .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Biofilm Disruption: Some derivatives inhibit biofilm formation in pathogens like Staphylococcus aureus, which is critical for their virulence .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of the compound. For example:
- Chlorine Substitution: The presence of chlorine at the 5-position on the phenyl ring enhances antimicrobial activity.
- Methyl Substituents: Methyl groups at strategic positions can improve lipophilicity, aiding in membrane penetration.
Table 2: Structure-Activity Relationships
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorine | 5 | Increases potency |
| Methyl | 4 | Moderate effect |
| Unsubstituted | - | Reduced activity |
Study 1: Antimicrobial Evaluation
In a study assessing the in vitro antimicrobial efficacy of derivatives similar to this compound, researchers found that certain derivatives exhibited MIC values as low as 0.22 µg/mL against Candida albicans. The study emphasized the importance of hydrophobic interactions in enhancing antimicrobial activity .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
